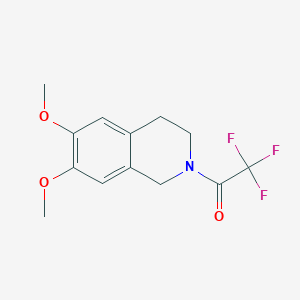
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one (CMC) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Applications De Recherche Scientifique
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for cellular imaging.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one is its broad range of potential applications in scientific research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. This compound also has limited stability in solution, which can affect its activity over time.
Orientations Futures
There are several future directions for 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one research. One area of interest is the development of this compound derivatives with improved solubility and stability. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one involves the condensation of 4-methoxybenzaldehyde and phenylacetylene, followed by a cyclization reaction with chloroacetyl chloride. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques.
Propriétés
Formule moléculaire |
C17H13ClO2 |
|---|---|
Poids moléculaire |
284.7 g/mol |
Nom IUPAC |
2-chloro-4-(4-methoxyphenyl)-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C17H13ClO2/c1-20-13-9-7-12(8-10-13)15-14(16(18)17(15)19)11-5-3-2-4-6-11/h2-10,15H,1H3 |
Clé InChI |
CBVRXPALIBXOEA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C2=O)Cl)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C2C(=C(C2=O)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)





![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)